1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol
Overview
Description
1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanol is an organic compound with the molecular formula C7H12N2O and a molecular weight of 140.19 g/mol . This compound features a pyrazole ring substituted with two methyl groups and an ethanol group, making it a versatile building block in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol typically involves the reaction of 1,5-dimethylpyrazole with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack on the ethylene oxide, leading to the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanol can be compared with other similar compounds such as:
1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol: Similar structure but with different substitution patterns on the pyrazole ring.
1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanol: Another isomer with different methyl group positions.
1-(1,5-Dimethyl-1H-pyrazol-3-yl)ethanol: Differing in the position of the ethanol group on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5-7(6(2)10)4-8-9(5)3/h4,6,10H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDMIVDJHBYFPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501285127 | |
Record name | α,1,5-Trimethyl-1H-pyrazole-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501285127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108905-82-4 | |
Record name | α,1,5-Trimethyl-1H-pyrazole-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108905-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α,1,5-Trimethyl-1H-pyrazole-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501285127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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